Methyl 3-acetylbenzoate
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Overview
Description
Methyl 3-acetylbenzoate is an organic compound with the molecular formula C10H10O3. It is an ester derived from 3-acetylbenzoic acid and methanol. This compound is characterized by a benzene ring substituted with an acetyl group at the third position and a methyl ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
3-acetylbenzoic acid+methanolacid catalystmethyl 3-acetylbenzoate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-acetylbenzoic acid and methanol under acidic or basic conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 3-acetylbenzoic acid and methanol.
Reduction: 3-(hydroxymethyl)benzoate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-acetylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies related to enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-acetylbenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-acetylbenzoic acid and methanol. The acetyl group can also participate in biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
3-Acetylbenzoic acid: Similar structure but lacks the ester group.
Methyl benzoate: Similar ester functionality but lacks the acetyl group.
Methyl 4-acetylbenzoate: Similar structure with the acetyl group at the fourth position.
Uniqueness: Methyl 3-acetylbenzoate is unique due to the presence of both the acetyl and ester groups on the benzene ring, which imparts specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
915402-27-6 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-pyridin-3-yl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C8H7N3O/c12-8-10-5-7(11-8)6-2-1-3-9-4-6/h1-5H,(H2,10,11,12) |
InChI Key |
RJBGXPFSHQEGSC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OC |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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